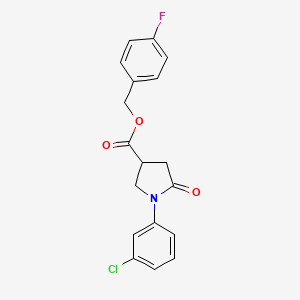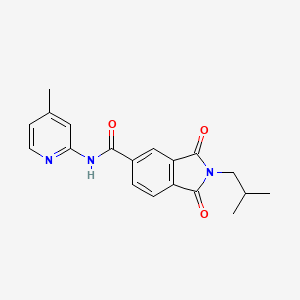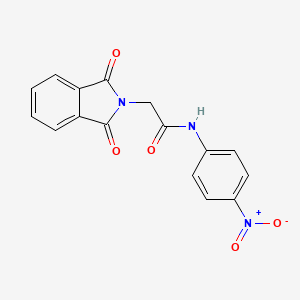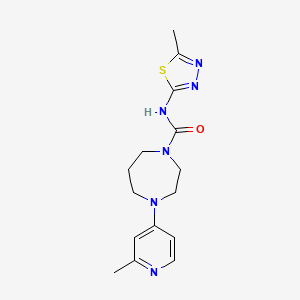
4-fluorobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
Overview
Description
4-Fluorobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a chlorophenyl group, and a pyrrolidine ring with a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyrrolidine intermediate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through an esterification reaction, where 4-fluorobenzyl alcohol reacts with the carboxylic acid derivative of the pyrrolidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 4-fluorobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive molecules with potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers or other materials with specific properties.
Mechanism of Action
The mechanism by which 4-fluorobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl and chlorophenyl groups can enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 4-Fluorobenzyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 4-Fluorobenzyl 1-(3,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
Uniqueness
Compared to similar compounds, 4-fluorobenzyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate may exhibit unique properties due to the specific positioning of the fluorine and chlorine atoms. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
(4-fluorophenyl)methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3/c19-14-2-1-3-16(9-14)21-10-13(8-17(21)22)18(23)24-11-12-4-6-15(20)7-5-12/h1-7,9,13H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPCMSBNHMALAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-chloro-4,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4146077.png)

![4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid](/img/structure/B4146085.png)
![4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B4146089.png)
![2-[2-(4-morpholinyl)-2-oxoethoxy]-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4146093.png)
![3-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]quinazolin-4-one](/img/structure/B4146101.png)
![2-{[4-cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4146109.png)
![methyl (3-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B4146128.png)
![{2-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]phenyl}methanol](/img/structure/B4146133.png)
![3-[3-(2-iodo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4146135.png)
![1-benzyl-2-[(4-chloro-2-nitrophenyl)thio]-1H-imidazole](/img/structure/B4146139.png)


![2-({[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4146159.png)
